![molecular formula C16H17NO5S B5778553 methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a sulfonamide-based compound that has been synthesized using different methods. In
Mecanismo De Acción
Target of Action
The primary targets of “methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate" . These factors may include pH, temperature, and the presence of other molecules in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has several advantages for lab experiments, including its stability and solubility in various solvents. However, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based drug delivery systems for the targeted delivery of drugs. Another potential direction is the development of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate and its potential applications in various fields.
Conclusion:
In conclusion, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, and has several advantages for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods, including the reaction of 4-hydroxyphenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol. This compound is then reacted with methyl chloroacetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate. Another method involves the reaction of 4-chlorophenylacetic acid with 2-methylaniline to form 4-{[(2-methylphenyl)amino]sulfonyl}phenol, which is then reacted with methyl acetate to form methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate.
Aplicaciones Científicas De Investigación
Methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system. In agriculture, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to exhibit herbicidal properties, making it a potential alternative to traditional herbicides. In material science, methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate has been studied for its potential use in the development of new materials.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-5-3-4-6-15(12)17-23(19,20)14-9-7-13(8-10-14)22-11-16(18)21-2/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGACNVMIKZZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
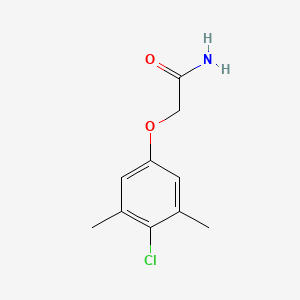
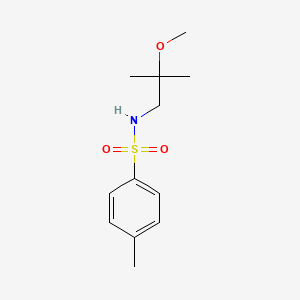
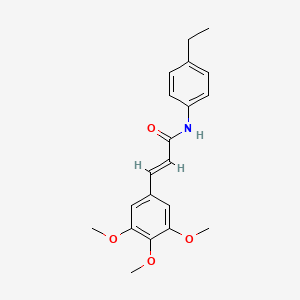


![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
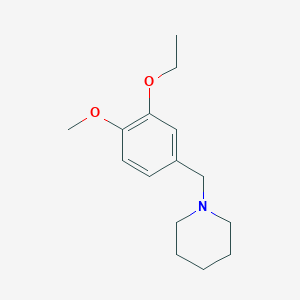
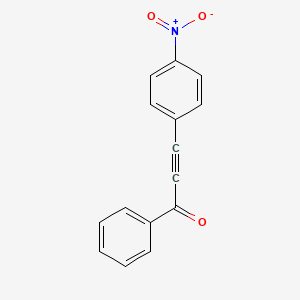
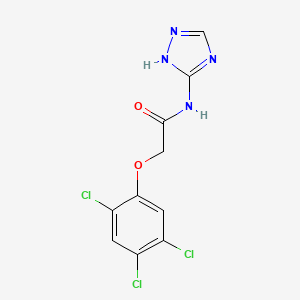
![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)

